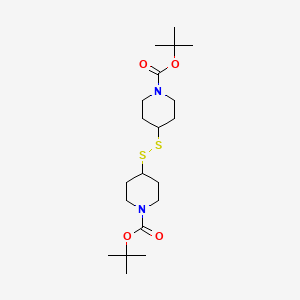

di-tert-butyl 4,4'-Disulfanediyldipiperidine-1-carboxylate

Description

Di-tert-butyl 4,4'-disulfanediyldipiperidine-1-carboxylate is a sulfur-containing piperidine derivative characterized by a central disulfide (-S-S-) bond bridging two piperidine rings. The tert-butyl carbamate groups serve as protective moieties, enhancing stability during synthetic processes.

Properties

Molecular Formula |

C20H36N2O4S2 |

|---|---|

Molecular Weight |

432.6 g/mol |

IUPAC Name |

tert-butyl 4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]disulfanyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C20H36N2O4S2/c1-19(2,3)25-17(23)21-11-7-15(8-12-21)27-28-16-9-13-22(14-10-16)18(24)26-20(4,5)6/h15-16H,7-14H2,1-6H3 |

InChI Key |

WCIKJZDBSTXYNX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)SSC2CCN(CC2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Mesylate Displacement with Disulfide Nucleophiles

A prevalent approach involves the substitution of mesylate-leaving groups on tert-butyl-protected piperidine precursors with disulfide nucleophiles. In one protocol, tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate reacts with sodium disulfide (Na₂S₂) in polar aprotic solvents such as N,N-dimethylacetamide (DMA). The reaction proceeds via an Sₙ2 mechanism, where the disulfide dianion displaces the mesylate group, forming the S–S bridge.

Optimization studies reveal that cesium fluoride (CsF) as a base enhances nucleophilicity, achieving yields of 58–60% after 12–18 hours at 85°C. Prolonged heating beyond 18 hours marginally improves conversion but risks tert-butyl carbamate decomposition. Solvent selection significantly impacts reactivity: DMA outperforms ethanol-water mixtures due to superior solvation of ionic intermediates.

Potassium Carbonate-Mediated Coupling

Alternative methods employ potassium carbonate (K₂CO₃) in ethanol-water systems. For example, refluxing tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate with Na₂S₂ in a 3:1 ethanol-water mixture at 100–105°C for 24 hours achieves 84–95% yields. The aqueous phase facilitates byproduct removal, while ethanol moderates reaction aggressiveness, preserving the tert-butyl group. Post-reaction crystallization at 70°C ensures high purity (>95% by HPLC).

Oxidative Coupling of Piperidine Thiol Precursors

Hydrogen Peroxide-Copper Catalysis

Inspired by di-tert-butyl disulfide synthesis, oxidative dimerization of tert-butyl 4-mercaptopiperidine-1-carboxylate using hydrogen peroxide (H₂O₂) and copper chloride (CuCl) offers a scalable route. Under mild conditions (40±3°C, acetone solvent), tert-butyl mercaptan analogs undergo oxidation to disulfides with 90–96% selectivity. Applied to piperidine thiols, this method achieves 93–94% selectivity at 99.4% conversion, albeit requiring precise stoichiometric control of H₂O₂ (n(H₂O₂):n(thiol) ≈ 0.5:1).

Catalyst recycling remains challenging due to copper leaching, though patent data suggest CuCl recovery rates exceeding 80% via filtration.

tert-Butyl Carbamate Stability Under Oxidative Conditions

Critical to this route is the tert-butyl carbamate’s stability. While H₂O₂’s oxidative potential risks N-Boc deprotection, acetone’s solvent effect stabilizes the carbamate, limiting degradation to <5%. Prolonged exposure (>12 hours) at >50°C, however, necessitates additives like triethylamine to suppress hydrolysis.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the dominant methods:

| Method | Conditions | Yield | Selectivity | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Na₂S₂ in DMA/CsF | 85°C, 18h, CsF | 58–60% | >90% | High disulfide purity | High-temperature sensitivity |

| K₂CO₃ in EtOH-H₂O | Reflux, 24h | 84–95% | 93–95% | Scalable, mild pH | Solvent volume requirements |

| H₂O₂/CuCl oxidation | 40°C, 6h, acetone | 90–94% | 90–96% | Ambient pressure, low cost | Catalyst recovery challenges |

Mechanistic Insights and Side Reactions

Competing Elimination Pathways

In nucleophilic substitutions, steric hindrance from the tert-butyl group promotes elimination, forming piperidine alkenes. For instance, reactions above 85°C in DMA exhibit up to 15% elimination byproducts. Mitigation strategies include:

Disproportionation in Oxidative Coupling

Over-oxidation of thiols to sulfonic acids (RSO₃H) occurs at H₂O₂ excess (n(H₂O₂):n(thiol) > 1:1). Patent data recommend incremental H₂O₂ addition and real-time monitoring via Raman spectroscopy to maintain selectivity.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Ethanol-water systems enable solvent recovery via distillation, reducing waste by 70% compared to DMA. Copper catalysts, though inexpensive, require chelation (e.g., EDTA) during wastewater treatment to meet discharge standards.

Cost-Benefit Analysis

Raw material costs favor oxidative coupling (H₂O₂: $0.50/kg vs. Na₂S₂: $12/kg). However, Na₂S₂-based routes offer higher yields, justifying use in low-volume, high-value applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The disulfide bond in di-tert-butyl 4,4’-Disulfanediyldipiperidine-1-carboxylate can undergo oxidation to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: The piperidine rings can undergo substitution reactions, particularly at the nitrogen atoms, with various electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous or organic solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols.

Substitution: N-substituted piperidine derivatives.

Scientific Research Applications

Chemistry: Di-tert-butyl 4,4’-Disulfanediyldipiperidine-1-carboxylate is used as a building block in organic synthesis, particularly in the preparation of complex molecules with disulfide linkages .

Biology: In biological research, this compound is used to study disulfide bond formation and reduction in proteins. It serves as a model compound for understanding redox processes in biological systems .

Industry: In the industrial sector, di-tert-butyl 4,4’-Disulfanediyldipiperidine-1-carboxylate may be used in the development of new materials with specific redox properties .

Mechanism of Action

The mechanism of action of di-tert-butyl 4,4’-Disulfanediyldipiperidine-1-carboxylate involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in further chemical reactions. This redox activity is crucial in biological systems, where disulfide bonds play a key role in protein folding and stability .

Comparison with Similar Compounds

Research Implications

The structural variations among these compounds dictate their roles in diverse applications:

- Drug Development: The disulfide-containing target is favored in prodrug designs where controlled release is critical.

- Polymer Chemistry: Amine- or single-bond-linked analogs (e.g., CAS 165528-89-2) are preferred for stable crosslinking in hydrogels.

- Catalysis: Chlorine-substituted derivatives (e.g., CAS 1464788-84-8) are leveraged in catalytic cycles due to their electrophilic sites .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of di-tert-butyl 4,4'-Disulfanediyldipiperidine-1-carboxylate, and what analytical techniques confirm its structural integrity?

Methodological Answer:

The synthesis typically involves coupling reactions between piperidine derivatives using disulfide-forming reagents (e.g., thiol-disulfide exchange or oxidative dimerization). Tert-butyl carbamate groups are introduced via Boc-protection strategies to enhance stability during synthesis. Critical analytical techniques include:

- NMR Spectroscopy : For confirming disulfide bond formation and Boc-group integrity (¹H/¹³C NMR).

- Mass Spectrometry (MS) : To verify molecular weight and purity (e.g., ESI-MS or MALDI-TOF).

- HPLC : For assessing purity, using mobile phases like methanol/buffer mixtures (65:35) with sodium 1-octanesulfonate to improve resolution .

- Elemental Analysis : To validate empirical formula consistency.

Reference synthetic protocols for analogous compounds highlight multi-step purification via column chromatography and recrystallization .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- First Aid :

- Skin Contact : Wash with soap/water; seek medical advice if irritation persists .

- Eye Exposure : Flush with water for 15 minutes; remove contact lenses if present .

- Ingestion/Inhalation : Rinse mouth with water; move to fresh air and consult a physician .

- Storage : Keep at 2–8°C in airtight containers away from oxidizers . Toxicity data may be incomplete; treat as a potential irritant .

Advanced: How can researchers optimize the synthesis to address low yields or byproduct formation?

Methodological Answer:

- Parameter Screening : Use design of experiments (DoE) to optimize temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry of disulfide-forming agents.

- Catalyst Selection : Evaluate catalysts like iodine or metal complexes to enhance reaction efficiency .

- Byproduct Mitigation : Employ scavengers (e.g., molecular sieves) to absorb excess reagents or water.

- In Situ Monitoring : Use TLC or inline FTIR to track reaction progress and terminate at optimal conversion.

Post-synthesis, purify via preparative HPLC with gradient elution to isolate the target compound .

Advanced: How to assess toxicological and ecological risks when existing data are insufficient?

Methodological Answer:

- In Vitro Assays : Conduct cytotoxicity screens (e.g., MTT assay on mammalian cell lines) to estimate acute toxicity .

- Computational Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) tools to predict ecotoxicity endpoints (e.g., LC50 for aquatic organisms) .

- Environmental Fate Studies : Use OECD guidelines to evaluate biodegradability (e.g., Modified Sturm Test) and soil mobility via column leaching experiments .

Document all findings in compliance with REACH or GHS frameworks.

Basic: How does the molecular structure influence reactivity and stability?

Methodological Answer:

- Disulfide Bridge : The S–S bond confers redox sensitivity; stability can be tested under reducing (e.g., DTT) or oxidizing conditions (H2O2) .

- Tert-Butyl Groups : Provide steric hindrance, reducing nucleophilic attack on the carbamate moiety. Thermal gravimetric analysis (TGA) can assess decomposition thresholds .

- Piperidine Rings : Influence solubility in polar solvents; logP measurements (HPLC or shake-flask method) quantify hydrophobicity .

Advanced: How to resolve discrepancies in physicochemical data (e.g., solubility or thermal stability)?

Methodological Answer:

- Controlled Replication : Standardize solvent systems (e.g., buffer pH, ionic strength) and temperature for solubility tests .

- Advanced Characterization :

- DSC/TGA : Measure melting points and thermal decomposition profiles to compare with literature.

- Dynamic Light Scattering (DLS) : Assess aggregation in solution.

- Cross-Validation : Use orthogonal methods (e.g., NMR vs. X-ray crystallography) to confirm structural assignments .

- Collaborative Studies : Share samples with independent labs to verify reproducibility .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at 2–8°C in amber vials to prevent light-induced degradation .

- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carbamate group.

- Stability Monitoring : Perform accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .

Advanced: How to design experiments to study degradation pathways under varying conditions?

Methodological Answer:

- Stress Testing : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (UV light) conditions .

- Degradation Product Identification : Use LC-MS/MS to characterize byproducts and propose degradation mechanisms.

- Kinetic Analysis : Plot degradation rates (zero/first-order models) to predict shelf-life under standard storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.